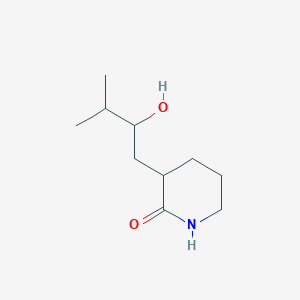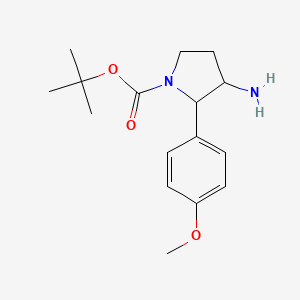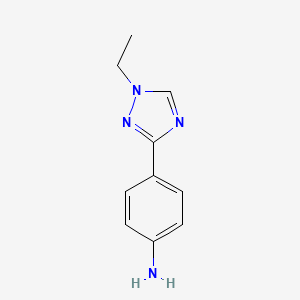
N-Methoxy-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methoxy-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide: is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a methoxy group, a methyl group, and a tetrahydroisoquinoline moiety attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide typically involves the following steps:
-
Formation of the Tetrahydroisoquinoline Core: : The synthesis begins with the preparation of the tetrahydroisoquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring system.
-
Introduction of the Acetamide Group: : The next step involves the introduction of the acetamide group. This can be done by reacting the tetrahydroisoquinoline derivative with an acylating agent such as acetic anhydride or acetyl chloride in the presence of a base like pyridine.
-
Methoxylation and Methylation: : Finally, the methoxy and methyl groups are introduced. This can be achieved by reacting the intermediate compound with methanol and methyl iodide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can occur at the carbonyl group of the acetamide moiety. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the methoxy group. Reagents such as sodium methoxide can facilitate these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-Methoxy-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the function of various enzymes and receptors. Its structural similarity to natural substrates makes it a valuable tool for investigating biochemical pathways.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting neurological disorders due to its tetrahydroisoquinoline core, which is known to interact with central nervous system receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mécanisme D'action
The mechanism of action of N-Methoxy-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide involves its interaction with specific molecular targets. The tetrahydroisoquinoline moiety can bind to receptors in the central nervous system, modulating their activity. The methoxy and methyl groups can influence the compound’s pharmacokinetics and bioavailability, enhancing its effectiveness.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide
- N-Methoxy-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide
- N-Methoxy-N-methyl-2-phenylacetamide
Uniqueness
N-Methoxy-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H18N2O2 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
N-methoxy-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide |
InChI |
InChI=1S/C13H18N2O2/c1-15(17-2)13(16)8-10-4-3-5-11-9-14-7-6-12(10)11/h3-5,14H,6-9H2,1-2H3 |
Clé InChI |
KCMPLMOQJMZXID-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)CC1=CC=CC2=C1CCNC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


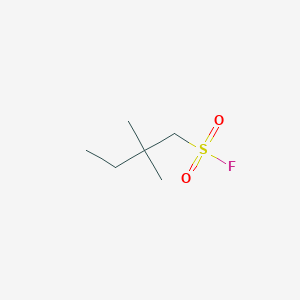

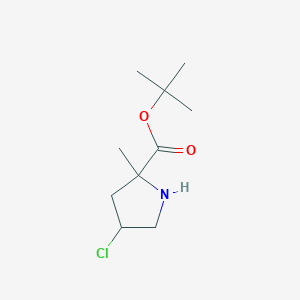
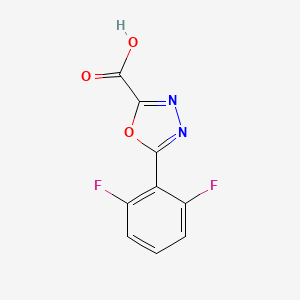



![3A,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B13217956.png)
